4-[4-[(2,4-Dichlorophenyl)carbamoyl]anilino]-4-oxobutanoic acid
Overview
Description
4-[4-[(2,4-Dichlorophenyl)carbamoyl]anilino]-4-oxobutanoic acid is a hybrid glutaric acid-amide derivative. This compound has garnered interest due to its potential biological activities, including anti-cancer and anti-leishmanial properties . The structure of this compound features a dichlorophenyl group attached to a carbamoyl anilino moiety, which is further linked to a butanoic acid backbone.
Preparation Methods
The synthesis of 4-[4-[(2,4-Dichlorophenyl)carbamoyl]anilino]-4-oxobutanoic acid involves the reaction of 2,4-dichloroaniline with glutaric anhydride in toluene. This reaction typically yields the compound in an 85% yield as colorless crystals . The reaction conditions include:
Reactants: 2,4-dichloroaniline and glutaric anhydride.
Solvent: Toluene.
Yield: 85%.
Chemical Reactions Analysis
4-[4-[(2,4-Dichlorophenyl)carbamoyl]anilino]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-[(2,4-Dichlorophenyl)carbamoyl]anilino]-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential anti-cancer and anti-leishmanial activities.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-[(2,4-Dichlorophenyl)carbamoyl]anilino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition of cancer cell growth or the elimination of leishmanial parasites.
Comparison with Similar Compounds
4-[4-[(2,4-Dichlorophenyl)carbamoyl]anilino]-4-oxobutanoic acid can be compared with other similar compounds, such as:
2,4-Dichlorophenylboronic acid: Another compound containing the 2,4-dichlorophenyl group, used in organic synthesis.
2,4-Dichlorophenoxyacetic acid: Known for its herbicidal properties.
The uniqueness of this compound lies in its hybrid structure, combining the properties of glutaric acid-amides with the biological activity of the dichlorophenyl group.
Properties
IUPAC Name |
4-[4-[(2,4-dichlorophenyl)carbamoyl]anilino]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O4/c18-11-3-6-14(13(19)9-11)21-17(25)10-1-4-12(5-2-10)20-15(22)7-8-16(23)24/h1-6,9H,7-8H2,(H,20,22)(H,21,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFXTWWUHABFFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)NC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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